trans-2-(2-Methoxyphenyl)cyclopentanol
Description
trans-2-(2-Methoxyphenyl)cyclopentanol is a chiral cyclopentanol derivative featuring a 2-methoxyphenyl substituent at the trans-2 position of the cyclopentane ring. This compound is synthesized via asymmetric hydrogenation using a chiral iridium catalyst [(R)-CAT2], achieving excellent yield (97%) and enantioselectivity (99% ee) with trans/cis selectivity >99:1 . Its molecular formula is C₁₂H₁₆O₂ (molecular weight: 192.25 g/mol), and its stereochemical configuration renders it valuable for pharmaceutical and agrochemical applications, particularly as a chiral building block .
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
(1R,2S)-2-(2-methoxyphenyl)cyclopentan-1-ol |
InChI |
InChI=1S/C12H16O2/c1-14-12-8-3-2-5-10(12)9-6-4-7-11(9)13/h2-3,5,8-9,11,13H,4,6-7H2,1H3/t9-,11+/m0/s1 |
InChI Key |
VKPWQSCURHLAGT-GXSJLCMTSA-N |
Isomeric SMILES |
COC1=CC=CC=C1[C@@H]2CCC[C@H]2O |
Canonical SMILES |
COC1=CC=CC=C1C2CCCC2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(2-Methoxyphenyl)cyclopentanol typically involves the following steps:
Cyclopentane Ring Formation: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution Reaction:
Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions, often using oxidizing agents like osmium tetroxide or potassium permanganate.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-(2-Methoxyphenyl)cyclopentanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming hydrocarbons.
Substitution: The compound can participate in substitution reactions where the methoxy or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of various substituted cyclopentanol derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: trans-2-(2-Methoxyphenyl)cyclopentanol is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions, facilitating the formation of desired products.
Biology:
Biochemical Studies: The compound is used in studies to understand the interactions between small molecules and biological macromolecules.
Medicine:
Drug Development: this compound is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry:
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of trans-2-(2-Methoxyphenyl)cyclopentanol involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The table below compares trans-2-(2-Methoxyphenyl)cyclopentanol with other trans-2-arylcyclopentanols, highlighting substituent-driven variations in molecular weight, lipophilicity, and synthetic accessibility:
Key Observations :
- Synthetic Complexity : Asymmetric hydrogenation (as in ) outperforms traditional methods (e.g., Grignard reactions ) in stereocontrol and yield.
Catalytic Asymmetric Hydrogenation
The iridium-catalyzed method for this compound demonstrates superior efficiency compared to analogs:
- trans-2-(3-Fluorophenyl)cyclopentanol: Synthesized via unoptimized routes, lacking enantioselectivity data .
- trans-2-Azidocyclopentanols: Require Staudinger reactions and chromatographic purification, yielding 75–79% with moderate diastereoselectivity .
Functional Group Transformations
- Sulfonamide Derivatives: trans-2-(4-Phenoxybenzenesulfonamido)cyclopentanol is synthesized from azidocyclopentanol precursors in 75% yield, showcasing versatility for drug discovery .
- Thiobenzoate Derivatives: Mitsunobu reactions with DEAD/Ph₃P achieve 79% yield but require harsh conditions .
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